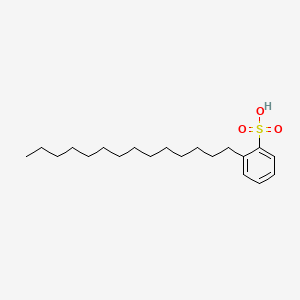

2-Tetradecylbenzenesulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

788758-12-3 |

|---|---|

Molecular Formula |

C20H34O3S |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

2-tetradecylbenzenesulfonic acid |

InChI |

InChI=1S/C20H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-20(19)24(21,22)23/h14-15,17-18H,2-13,16H2,1H3,(H,21,22,23) |

InChI Key |

UNYKBGSYYHWZCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Tetradecylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical and physical properties, synthesis, and analysis of tetradecylbenzenesulfonic acid. This anionic surfactant is a member of the linear alkylbenzene sulfonates (LAS) class, which are widely utilized in various industrial applications. While the specific isomer, 2-tetradecylbenzenesulfonic acid, is designated, it is important to note that commercial preparations are often a mixture of isomers. This guide will focus on the properties of the linear tetradecyl isomer, specifying positional isomers where data is available.

Core Chemical and Physical Properties

Tetradecylbenzenesulfonic acid is an organosulfur compound characterized by a C14 alkyl chain (tetradecyl group) attached to a benzene ring, which is in turn substituted with a sulfonic acid group.[1][2] Its amphiphilic nature, with a hydrophobic alkyl tail and a hydrophilic sulfonate head, dictates its primary function as a surfactant.[2]

Quantitative Data Summary

The following tables summarize the key physical and computed properties of tetradecylbenzenesulfonic acid and its common sodium salt.

Table 1: Physical and Chemical Properties of Tetradecylbenzenesulfonic Acid

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₄O₃S | [1][3] |

| Molecular Weight | 354.5 g/mol | [1] |

| CAS Number | 30776-59-1 (for mixed isomers) | [1] |

| 47377-16-2 (for 4-tetradecyl isomer) | [3] | |

| Appearance | White waxy solid (general for benzenesulfonic acids) | [4] |

| Melting Point | 47 °C (for 4-tetradecyl isomer) | [3] |

| Acidity (pKa) | -2.8 (for benzenesulfonic acid) | [4] |

| Solubility | Soluble in water and ethanol; slightly soluble in benzene; insoluble in nonpolar solvents like diethyl ether.[4] | [4] |

Table 2: Spectral Data Interpretation for Tetradecylbenzenesulfonic Acid

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (~7-8 ppm) corresponding to the protons on the benzene ring. The splitting pattern will depend on the substitution position. - Alkyl Chain Protons: A complex set of signals in the aliphatic region (~0.8-3.0 ppm). A triplet around 0.8-0.9 ppm for the terminal methyl (CH₃) group. A large signal around 1.2-1.6 ppm for the bulk methylene (CH₂) groups. Signals for methylene groups alpha and beta to the benzene ring will be shifted downfield.[6] |

| ¹³C NMR | - Aromatic Carbons: Signals in the range of ~120-150 ppm. The carbon attached to the sulfonic acid group will be significantly downfield. - Alkyl Chain Carbons: Multiple signals in the aliphatic region (~14-40 ppm), with the terminal methyl carbon appearing at ~14 ppm.[6] |

| FT-IR | - S=O Stretching: Strong asymmetric and symmetric stretching bands for the sulfonate group (SO₃H) typically observed around 1350 cm⁻¹ and 1175 cm⁻¹.[5][8] - O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the sulfonic acid hydroxyl group. - C-H Stretching: Bands around 2850-2960 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.[5] |

Experimental Protocols

Synthesis of Tetradecylbenzenesulfonic Acid

The industrial synthesis of linear alkylbenzene sulfonates is a well-established two-step process involving the sulfonation of the corresponding alkylbenzene followed by neutralization.[9]

Step 1: Electrophilic Aromatic Substitution (Sulfonation) The primary step is the sulfonation of tetradecylbenzene using a strong sulfonating agent, such as sulfur trioxide (SO₃) or oleum (a solution of SO₃ in sulfuric acid).[9] The reaction proceeds via an electrophilic aromatic substitution mechanism.

-

Mechanism: The π-electron system of the tetradecylbenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of sulfur trioxide. This forms a resonance-stabilized carbocation intermediate known as a sigma complex. A weak base then removes a proton from the carbon bonded to the sulfonic acid group, restoring the aromaticity of the ring and yielding tetradecylbenzenesulfonic acid.[9]

Key Reaction Parameters:

-

Temperature: Maintained between 50–70°C to balance the reaction rate and minimize the formation of side-products.[2]

-

Oleum Concentration: A 10–30% SO₃ concentration in sulfuric acid is typically used.[2]

-

Reaction Time: Approximately 0.5–1 hour under continuous agitation ensures complete conversion.[2]

Step 2: Neutralization The resulting tetradecylbenzenesulfonic acid is typically neutralized with a base, most commonly sodium hydroxide (NaOH), to produce the more stable and water-soluble sodium salt, sodium tetradecylbenzenesulfonate.[2][9]

-

Mechanism: This is a standard acid-base reaction where the acidic proton of the sulfonic acid group is transferred to the hydroxide ion, forming water and the sodium salt. The reaction is exothermic and requires temperature control.[9]

Key Neutralization Parameters:

-

Temperature: Controlled between 35–70°C to facilitate mixing.[2]

-

pH Adjustment: Sodium hydroxide is added until the solution reaches a pH of 8–9 to ensure complete neutralization.[2]

Caption: Workflow for the synthesis of sodium tetradecylbenzenesulfonate.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the analysis and quantification of benzenesulfonic acids.[10] Due to their hydrophilic and strong acidic nature, traditional reversed-phase columns can result in poor retention and peak shape.[10] Mixed-mode chromatography or specialized polymer-based columns are often employed for effective separation.[10][11]

General HPLC Protocol for Alkylbenzene Sulfonates:

-

Column Selection: A polymer-based reversed-phase column (e.g., Shodex RSpak DE-213) or a mixed-mode column (e.g., Amaze TR reversed-phase anion- and cation-exchange) is recommended. These columns can separate alkylbenzene sulfonates based on alkyl chain length without resolving isomers, which is beneficial for quantification.[10][11]

-

Mobile Phase:

-

An isocratic or gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

The aqueous component often contains a salt like ammonium formate with a pH modifier like formic acid (e.g., 50 mM HCOONH₄ + 0.1% HCOOH).[11]

-

The elution is controlled by the pH, ionic strength of the buffer, and the concentration of the organic solvent.[10]

-

-

Detection:

-

Mass Spectrometry (MS): Electrospray ionization in negative mode (ESI-MS) is highly effective for sensitive and specific detection.[11]

-

Ultraviolet (UV) Detection: Suitable for quantification, typically at wavelengths around 220-270 nm.[12]

-

Evaporative Light Scattering Detection (ELSD): A universal detector that can be used when the analyte lacks a UV chromophore.[10]

-

-

Sample Preparation: Samples are typically dissolved in a mixture of water and the organic mobile phase component (e.g., H₂O/CH₃CN 1:1).[11]

-

System Parameters:

Caption: General workflow for the HPLC analysis of alkylbenzene sulfonates.

Mechanism of Action and Relevance in Drug Development

The primary mechanism of action of tetradecylbenzenesulfonic acid is derived from its properties as an anionic surfactant.[2]

-

Surfactant Properties: In aqueous solutions, the molecules orient themselves to minimize the contact between the hydrophobic alkyl tail and water. Above a certain concentration (the critical micelle concentration), they aggregate to form micelles. This behavior allows them to reduce surface tension and emulsify immiscible substances like oil and water.[2]

-

Biological Interactions: The surfactant properties enable interaction with lipid membranes, which can lead to the disruption of cellular integrity. This is the basis for its use in some sclerotherapy applications (as an irritant to endothelial cells) and contributes to its general biological activity.[2]

For drug development professionals, tetradecylbenzenesulfonic acid and its salts are not typically used as active pharmaceutical ingredients (APIs). However, their surfactant and emulsifying properties make them highly relevant in pharmaceutical formulations as:

-

Solubilizing Agents: To enhance the solubility of poorly water-soluble drugs.

-

Emulsifiers: To stabilize emulsion-based drug delivery systems.

-

Wetting Agents: To improve the dissolution of solid dosage forms.

Caption: Logical relationship of surfactant properties and applications.

References

- 1. Tetradecylbenzenesulfonic acid | C20H34O3S | CID 35460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenesulfonic acid, tetradecyl-, sodium salt | 1797-33-7 | Benchchem [benchchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. magritek.com [magritek.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzenesulfonic acid, tetradecyl-, sodium salt | 28348-61-0 | Benchchem [benchchem.com]

- 10. helixchrom.com [helixchrom.com]

- 11. shodex.com [shodex.com]

- 12. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]

physicochemical characteristics of 2-Tetradecylbenzenesulfonic acid

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.

Introduction

2-Tetradecylbenzenesulfonic acid is an organosulfur compound and a member of the linear alkylbenzene sulfonates (LAS) class of anionic surfactants. Its amphiphilic molecular structure, consisting of a hydrophilic sulfonate head group and a hydrophobic 14-carbon alkyl tail attached to a benzene ring at the second position, imparts surface-active properties. These properties make it and its salts valuable in various industrial and research applications, including as detergents, emulsifiers, and wetting agents. Understanding its core physicochemical characteristics is crucial for optimizing its use in formulation development and for predicting its behavior in complex systems.

Physicochemical Characteristics

The key physicochemical properties of tetradecylbenzenesulfonic acid are summarized below. Data may refer to different isomers or the general class of tetradecylbenzenesulfonic acids, as specified.

| Property | Value | Reference / Note |

| Molecular Formula | C₂₀H₃₄O₃S | [1][2] |

| Molecular Weight | 354.5 g/mol | [1][2] |

| IUPAC Name | This compound | Based on structure; related isomers exist[1] |

| CAS Number | 788758-12-3 (for 2-isomer) | [2] |

| Appearance | Yellow to brown viscous liquid | General characteristic for similar compounds[3] |

| Melting Point | 47 °C | For the 4-tetradecylbenzenesulfonic acid isomer |

| Acidity (pKa) | ~ -6.5 | Estimated based on benzenesulfonic acid[4] |

| Solubility | Soluble in water | [3][5] |

| Critical Micelle Conc. | Varies with conditions (e.g., temp, salinity) | A key parameter for surfactants[6] |

Detailed Properties

Acidity and pKa

Solubility and Micellization

As an amphiphilic molecule, this compound exhibits limited solubility as individual molecules (monomers) in water. When its concentration in an aqueous solution reaches a specific threshold known as the Critical Micelle Concentration (CMC), the surfactant monomers self-assemble into aggregates called micelles[6]. In these structures, the hydrophobic alkyl tails orient towards the core to minimize contact with water, while the hydrophilic sulfonate head groups form the outer surface. This phenomenon is responsible for the detergent and solubilizing properties of the surfactant[7]. The CMC is a critical parameter that depends on temperature, pH, and the presence of electrolytes[6].

Caption: Conceptual diagram of surfactant monomers forming a micelle at the critical micelle concentration (CMC).

Surface Activity

A defining characteristic of surfactants is their ability to adsorb at interfaces (e.g., air-water) and reduce surface tension. Before the CMC is reached, the surface tension of the solution decreases significantly as the concentration of the surfactant increases. Once micelles begin to form at the CMC, the concentration of monomers in the bulk solution remains relatively constant, and thus the surface tension plateaus[6][8].

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method determines the pKa by measuring the pH of a solution as a titrant is added.

Methodology:

-

Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility[9]. A calibrated pH electrode is placed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Analysis: The data is plotted as pH versus the volume of titrant added. The equivalence point, where the moles of added base equal the initial moles of the acid, is identified from the inflection point of the titration curve.

-

pKa Calculation: The pKa is the pH at which half of the acid has been neutralized. For strong acids that dissociate completely, this direct method is challenging. Therefore, extrapolation methods, such as the Yasuda-Shedlovsky method, are often required when using co-solvents to determine the pKa in a purely aqueous medium[9][10].

Determination of Critical Micelle Concentration (CMC) via Surface Tension Measurement

This is a primary method for determining the CMC of surfactants. It relies on the principle that surface tension changes dramatically with surfactant concentration only up to the CMC.

Methodology:

-

Solution Preparation: A series of aqueous solutions of this compound with varying concentrations are prepared, spanning a range both below and above the expected CMC.

-

Tensiometer Calibration: A surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is calibrated according to the manufacturer's instructions, typically with deionized water.

-

Measurement: The surface tension of each prepared solution is measured at a constant temperature (e.g., 25 °C)[11]. The ring or plate is thoroughly cleaned between measurements to prevent cross-contamination.

-

Data Plotting and Analysis: The measured surface tension values (γ) are plotted against the logarithm of the surfactant concentration (log C).

-

CMC Determination: The resulting plot will typically show two distinct linear regions. The surface tension decreases linearly with log C and then becomes nearly constant. The CMC is determined from the concentration at the point of intersection of these two lines[6].

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC) using surface tension measurements.

References

- 1. Tetradecylbenzenesulfonic acid | C20H34O3S | CID 35460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. search.library.brandeis.edu [search.library.brandeis.edu]

An In-Depth Technical Guide to the Synthesis of 2-Tetradecylbenzenesulfonic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Tetradecylbenzenesulfonic acid is a prominent member of the linear alkylbenzene sulfonate (LAS) family, which are anionic surfactants widely used in the detergent industry.[1][2][3] Their efficacy as cleaning agents stems from their amphiphilic structure, comprising a hydrophobic alkyl chain and a hydrophilic sulfonate head group. The synthesis of this compound is a well-established industrial process, primarily involving two sequential core reactions: the Friedel-Crafts alkylation of benzene to form the linear alkylbenzene (LAB) intermediate, followed by the sulfonation of the aromatic ring. This guide provides a detailed overview of this synthesis pathway, including experimental protocols, quantitative process parameters, and visualizations of the reaction mechanisms.

Core Synthesis Pathway

The industrial production of this compound follows a two-step synthetic route. The first step involves the catalytic alkylation of benzene with a C14 olefin (1-tetradecene) to produce 2-tetradecylbenzene. The second step is the sulfonation of this intermediate to yield the final sulfonic acid product.

Step 1: Friedel-Crafts Alkylation of Benzene

The initial step is the electrophilic aromatic substitution reaction between benzene and an alkylating agent, typically 1-tetradecene, in the presence of a strong Lewis acid or Brønsted acid catalyst.[4][5] Common catalysts include hydrogen fluoride (HF) and aluminum chloride (AlCl₃). The reaction yields a mixture of linear alkylbenzene isomers, with the 2-phenyl isomer being a major product when using AlCl₃.[6]

Experimental Protocol: Alkylation

-

Reactor Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser is charged with anhydrous benzene (400 mL). The setup is maintained under an inert nitrogen atmosphere.

-

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 0.2 mol) is added cautiously to the stirred benzene.

-

Reactant Addition: 1-Tetradecene (1.0 mol) is added dropwise from the dropping funnel over a period of 1-2 hours.

-

Reaction Conditions: The reaction mixture is maintained at a controlled temperature, typically between 40-70°C, and stirred vigorously for 4-6 hours to ensure complete reaction.

-

Quenching: After the reaction period, the mixture is cooled to room temperature and slowly poured over crushed ice (~500 g) to quench the reaction and decompose the catalyst complex.

-

Work-up: The organic layer is separated, washed sequentially with dilute HCl, water, and a 5% sodium bicarbonate solution, and finally with brine.

-

Purification: The crude product is dried over anhydrous magnesium sulfate, and the solvent (excess benzene) is removed by distillation. The resulting tetradecylbenzene is purified by vacuum distillation.

Data Presentation: Alkylation Parameters

| Parameter | Value/Range | Catalyst | Reference |

| Benzene:Olefin Molar Ratio | 100:1 (High selectivity) | Zeolite Y | [7] |

| Temperature | 40 - 70 °C | AlCl₃ / HF | [1] |

| Pressure | Atmospheric - 3.5 MPa | Various | [7] |

| Reaction Time | 4 - 6 hours | AlCl₃ | General Protocol |

| Isomer Distribution | 25-30% 2-phenyl isomer | AlCl₃ | [6] |

| Olefin Conversion | 85 - 99% | Zeolite / Clay | [7] |

Step 2: Sulfonation of 2-Tetradecylbenzene

The second major step is the sulfonation of the 2-tetradecylbenzene intermediate. This is another electrophilic aromatic substitution where an electrophile, typically sulfur trioxide (SO₃), attacks the electron-rich benzene ring.[8] The reaction is highly exothermic and requires careful temperature management to prevent side reactions and product degradation.[1] Industrially, this is often performed in falling film reactors using gaseous SO₃.[9] Alternatively, oleum (fuming sulfuric acid) can be used as the sulfonating agent.[10]

Experimental Protocol: Sulfonation

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with purified 2-tetradecylbenzene (1.0 mol).

-

Sulfonating Agent: Oleum (20-30% free SO₃, 1.1 mol equivalent of SO₃) is placed in the dropping funnel.

-

Reaction Conditions: The reactor is cooled, and the internal temperature is maintained between 50-60°C.[11] The oleum is added dropwise to the stirred alkylbenzene over 1-1.5 hours.

-

Aging/Digestion: After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 30-60 minutes to ensure the reaction goes to completion.[11][12]

-

Quenching: The reaction is carefully quenched by the controlled addition of water (1-3 wt%) to the sulfonic acid mixture.[11]

-

Product Isolation: The resulting dark, viscous liquid is the crude this compound. For many applications, it can be used directly or after neutralization with a base like sodium hydroxide to form the corresponding sulfonate salt.[11] Further purification, if needed, can be achieved via recrystallization.[11]

Data Presentation: Sulfonation Parameters

| Parameter | Value/Range | Sulfonating Agent | Reference |

| LAB:SO₃ Molar Ratio | 1 : 1.05 - 1.12 | SO₃ | [9][13] |

| Temperature | 50 - 70 °C | Oleum | [11] |

| Reaction Time | 0.5 - 1 hour | Oleum | [11] |

| Aging Time | 30 - 60 minutes | SO₃ / Oleum | [11][12] |

| Product Purity (Sulfonic Acid) | 88 - 90% | Oleum | [10] |

| Product Purity (Sulfonic Acid) | 95 - 96% | Gaseous SO₃ | [10] |

Conclusion

The synthesis of this compound is a robust and highly optimized industrial process. It relies on two fundamental reactions of organic chemistry: Friedel-Crafts alkylation and electrophilic aromatic sulfonation. Control over reaction parameters such as temperature, molar ratios, and catalyst choice is critical to maximizing the yield of the desired linear isomer and ensuring high-purity final product. The methodologies and data presented provide a comprehensive technical foundation for the laboratory-scale synthesis and understanding of this important surfactant.

References

- 1. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 2. academics.su.edu.krd [academics.su.edu.krd]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. mt.com [mt.com]

- 6. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dc.etsu.edu [dc.etsu.edu]

- 8. Tetradecylbenzene | C20H34 | CID 15086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO1997014676A1 - Improved process for preparing linear alkylbenzene sulfonates - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzenesulfonic acid, tetradecyl-, sodium salt | 1797-33-7 | Benchchem [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. CN101723858B - Method for preparing benzenesulfonic acid - Google Patents [patents.google.com]

The Elusive Mechanism: A Review of the Potential Biological Actions of 2-Tetradecylbenzenesulfonic Acid

This technical guide consolidates the existing information on related compounds to provide a potential framework for understanding the biological significance of 2-Tetradecylbenzenesulfonic acid for researchers, scientists, and drug development professionals. It is crucial to underscore that the following data and proposed mechanisms are extrapolated from studies on analogous structures and should be considered as a hypothetical basis for future research on this compound.

Potential Antimicrobial and Antifungal Activity

Research into various benzenesulfonyl and sulfonamide derivatives has consistently highlighted their potential as antimicrobial and antifungal agents.[1][2][3] These compounds have been shown to exhibit inhibitory effects against a range of pathogens, including Gram-positive bacteria and various fungi.

Summarized Antimicrobial Activities of Related Compounds

The following table summarizes the observed antimicrobial and antifungal activities of various benzenesulfonic acid and sulfonamide derivatives, providing a comparative overview of their potential efficacy.

| Compound Class | Target Organism(s) | Reported Activity (e.g., MIC, EC50) | Reference |

| 2,4,6-Trimethylbenzenesulfonyl hydrazones | Gram-positive bacteria (e.g., M. luteus, B. subtilis, B. cereus) | MIC values ranging from 7.81 to 15.62 µg/mL for the most active derivative. | [1] |

| 2-Oxocycloalkylsulfonamides | Botrytis cinerea, Sclerotinia sclerotiorum | EC50 values for the most active compounds ranged from 2.12 to 3.96 µg/mL against B. cinerea. | [2] |

| 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids | Gram-positive and Gram-negative bacteria, Fungi | Two lead compounds identified with significant antimicrobial activity. | [3] |

| Thiazolyl benzenesulfonamide derivatives | Intracellular Staphylococcus aureus | A complex with octaarginine demonstrated effective clearance of intracellular bacteria. | [4] |

Note: MIC (Minimum Inhibitory Concentration) and EC50 (Half maximal effective concentration) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Postulated Mechanism of Antimicrobial Action

While the precise mechanisms for many benzenesulfonamide derivatives are not fully elucidated, a common hypothesis involves the disruption of essential metabolic pathways in microorganisms. For sulfonamides, the classical mechanism is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis. As folate is a necessary precursor for DNA and protein synthesis, its inhibition leads to bacteriostasis.

Experimental Protocols: A General Framework

Detailed experimental protocols for assessing the mechanism of action of this compound are not available. However, a general workflow for investigating the antimicrobial properties of a novel compound would typically involve the following steps.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological activities of 2-oxocycloalkylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

spectroscopic data for 2-Tetradecylbenzenesulfonic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for long-chain alkylbenzenesulfonic acids, with a focus on tetradecylbenzenesulfonic acid isomers. Due to the limited availability of public spectroscopic data specifically for 2-tetradecylbenzenesulfonic acid, this document leverages data from closely related structures, primarily dodecylbenzenesulfonic acid (DBSA), to provide a representative analysis. The methodologies and expected spectral characteristics are detailed for researchers working with similar compounds.

Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For alkylbenzenesulfonic acids, electrospray ionization (ESI) is a common technique.

Table 1: Mass Spectrometry Data for Dodecylbenzenesulfonic Acid

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₃₀O₃S | [1][2] |

| Molecular Weight | 326.49 g/mol | [1][2] |

| Ionization Mode | ESI Negative | [3][4] |

| Precursor Ion ([M-H]⁻) | m/z 325.1843 | [3][4] |

| Major Fragments (m/z) | 183.0121, 197.0277 | [3][4] |

Note: The data presented is for dodecylbenzenesulfonic acid, a C12 analogue of tetradecylbenzenesulfonic acid. The expected molecular weight for tetradecylbenzenesulfonic acid (C₂₀H₃₄O₃S) is approximately 354.55 g/mol , and its deprotonated molecule would be observed at m/z 353.[5][6]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A typical LC-MS analysis for an alkylbenzenesulfonic acid would involve the following steps:

-

Sample Preparation: The analyte is dissolved in a suitable solvent, such as a mixture of methanol and water.

-

Chromatographic Separation: The sample is injected into a liquid chromatograph, often equipped with a C18 reversed-phase column. A gradient elution with solvents like water and methanol, both containing a small amount of formic acid, is used to separate the compound from any impurities.[4]

-

Ionization: The eluent from the LC is introduced into the mass spectrometer's electrospray ionization (ESI) source. In negative ion mode, the sulfonic acid group readily deprotonates to form the [M-H]⁻ ion.

-

Mass Analysis: The ions are guided into a mass analyzer, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Fragmentation (MS/MS): To obtain structural information, the precursor ion (e.g., m/z 325 for DBSA) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an alkylbenzenesulfonic acid is characterized by absorptions corresponding to the sulfonic acid group, the aromatic ring, and the alkyl chain.

Table 2: Characteristic IR Absorption Bands for Dodecylbenzenesulfonic Acid

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch (sulfonic acid) | 3400-2800 (broad) | Hydrogen-bonded OH |

| C-H stretch (aromatic) | 3100-3000 | Aromatic C-H vibrations |

| C-H stretch (aliphatic) | 2958, 2925, 2852 | Asymmetric and symmetric stretching of CH₃ and CH₂ groups[7] |

| C=C stretch (aromatic) | 1600, 1450 | Benzene ring vibrations |

| S=O stretch (sulfonic acid) | 1124 (asymmetric), 1033 (symmetric) | Stretching vibrations of the sulfonyl group[7] |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a viscous liquid like this compound, the simplest method is to place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[1]

-

Background Spectrum: A background spectrum of the clean salt plates is recorded.

-

Sample Spectrum: The sample is placed in the spectrometer, and the infrared spectrum is recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Description |

| Aromatic Protons | 7.2 - 8.0 | Protons on the benzene ring, with those closest to the electron-withdrawing sulfonic acid group appearing further downfield. |

| Methine Proton (benzylic) | ~2.9 - 3.2 | The CH group of the alkyl chain attached to the benzene ring. |

| Methylene Protons | 1.2 - 1.6 | The (CH₂)₁₂ groups of the long alkyl chain. |

| Methyl Proton | ~0.8 - 0.9 | The terminal CH₃ group of the alkyl chain. |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Description |

| Aromatic Carbons (substituted) | 140 - 150 | Carbons of the benzene ring attached to the alkyl and sulfonic acid groups. |

| Aromatic Carbons (unsubstituted) | 125 - 130 | CH carbons of the benzene ring. |

| Methine Carbon (benzylic) | ~35 - 40 | The CH carbon of the alkyl chain attached to the ring. |

| Methylene Carbons | 22 - 32 | The (CH₂)₁₂ carbons of the alkyl chain. |

| Methyl Carbon | ~14 | The terminal CH₃ carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of the sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Spectrometer Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C), and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. massbank.eu [massbank.eu]

- 5. Tetradecylbenzenesulfonic acid | C20H34O3S | CID 35460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Tetradecylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2-tetradecylbenzenesulfonic acid, a member of the linear alkylbenzene sulfonic acid (LAS) family. Due to the limited availability of data for this specific isomer, this guide incorporates findings from closely related long-chain alkylbenzene sulfonic acids, primarily dodecylbenzenesulfonic acid (DBSA), to provide a robust understanding of its thermal behavior.

Thermal Stability Assessment

The thermal stability of alkylbenzene sulfonic acids is a critical parameter for their application and storage. The decomposition of these compounds is influenced by the length of the alkyl chain and the presence of the sulfonic acid group.

Decomposition Temperature

In contrast, the sodium salt of dodecylbenzene sulfonate (SDBS) demonstrates higher thermal stability, with one study indicating stability up to 380 °C and another showing a weight loss of approximately 49.1% at 600 °C[4]. Polymeric sulfonic acids in their free acid form tend to degrade at lower temperatures compared to their sodium salts, with the evolution of water and sulfur dioxide commencing at 120 °C and 150 °C, respectively[5].

Table 1: Thermal Decomposition Data for Alkylbenzene Sulfonic Acids and Related Compounds

| Compound | Analysis Method | Key Findings | Reference |

| 4-Dodecylbenzenesulfonic Acid | TGA | Td,5% > 200 °C | [1] |

| Dodecylbenzenesulfonic Acid | Not specified | Decomposition > 204.5 °C | [2] |

| Dodecylbenzenesulfonic Acid (in Polyaniline) | TGA | Dedoping and decomposition observed after heating at 200 °C | [3] |

| Sodium Dodecylbenzene Sulfonate | TGA | Stable up to 380 °C; ~49.1% weight loss at 600 °C | [4] |

| Poly(vinylsulfonic acid) | TGA/FTIR | Initial degradation (water loss) at 70-150 °C; SO₂ evolution starts at 150 °C | [5] |

Thermal Degradation Pathway and Products

The thermal degradation of this compound involves the breakdown of the molecule into smaller, volatile fragments. The primary degradation mechanism is believed to be the cleavage of the C-S bond and the subsequent decomposition of the alkyl chain and the aromatic ring.

Upon heating, linear alkylbenzene sulfonic acids decompose to produce a range of gaseous products. The most commonly identified hazardous decomposition products include oxides of sulfur (sulfur dioxide and sulfur trioxide), carbon monoxide, and carbon dioxide[6]. In the case of waste linear alkylbenzene sulfonate (LAS), heating to 250 °C in a nitrogen atmosphere resulted in the formation of vapors containing sulfur dioxide (SO₂), sulfur trioxide (SO₃), and sulfuric acid (H₂SO₄).

The degradation of the sodium salt of dodecylbenzene sulfonate upon heating is known to produce toxic and irritating fumes of sulfur oxides[7].

A proposed general degradation pathway for linear alkylbenzene sulfonic acids involves the initial desulfonation, followed by the fragmentation of the long alkyl chain and the aromatic ring at higher temperatures.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to characterize the thermal stability and degradation of alkylbenzene sulfonic acids.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature and the mass loss profile of the sample as a function of temperature.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of the alkylbenzene sulfonic acid is placed in a high-purity alumina or platinum crucible.

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere (typically nitrogen or air).

-

The mass of the sample is continuously monitored by a sensitive microbalance as the temperature increases.

-

The TGA thermogram (mass vs. temperature) and its derivative (DTG curve) are recorded to identify the temperatures of mass loss events.

References

- 1. glocat.geneseo.edu [glocat.geneseo.edu]

- 2. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. epublications.marquette.edu [epublications.marquette.edu]

- 6. valudor.com [valudor.com]

- 7. ICSC 1189 - SODIUM DODECYLBENZENE SULPHONATE [inchem.org]

The Toxicological Profile of 2-Tetradecylbenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and safety profile of 2-Tetradecylbenzenesulfonic acid and its close structural analogs, the Linear Alkylbenzene Sulfonates (LAS). The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the safety and potential risks associated with this class of compounds.

Executive Summary

This compound, a member of the linear alkylbenzene sulfonate (LAS) family, is classified as an acute oral toxicant (Category 4), a skin corrosive/irritant (Category 1B/2), and a serious eye damage/irritant (Category 1/2B). Some evidence also suggests a potential for skin sensitization (Category 1). The primary mechanism of local toxicity, particularly skin irritation, is attributed to the surfactant properties of the molecule, leading to interactions with proteins and lipids in the stratum corneum. While extensive data exists for the LAS class of compounds, specific toxicological studies on this compound are limited. This guide summarizes the available data on close analogs and details the standard experimental protocols for toxicological assessment.

Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Benzenesulfonic acid, 2-tetradecyl- |

| Molecular Formula | C₂₀H₃₄O₃S |

| CAS Number | Not available |

| PubChem CID | 167941 |

Toxicological Data

The following tables summarize the quantitative toxicological data available for linear alkylbenzene sulfonates (LAS), which are considered close structural analogs of this compound.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 404 - 1980 mg/kg bw | [1] |

| LD₅₀ | Mouse | Oral | 1250 - 2300 mg/kg bw | [1] |

| LD₅₀ | Rabbit | Dermal | >2000 mg/kg bw | [2] |

| LC₅₀ | - | Inhalation | No data available |

Table 2: Repeated Dose Toxicity

| Endpoint | Species | Duration | Route | Value | Reference |

| NOAEL | Rat | 90 days | Oral | 40 - 250 mg/kg bw/day | [2] |

| LOAEL | Rat | 90 days | Oral | 115 - 750 mg/kg bw/day | [2] |

Table 3: Skin and Eye Irritation

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | Corrosive/Irritant | Category 1B / 2 | [1] |

| Eye Irritation | Rabbit | Serious eye damage/Irritation | Category 1 / 2B | [1] |

Table 4: Other Toxicological Endpoints

| Endpoint | Result | Reference | | --- | --- | | Skin Sensitization | Possible (Category 1) |[3] | | Genotoxicity | Not genotoxic |[4] | | Carcinogenicity | No evidence of carcinogenicity |[1] | | Reproductive & Developmental Toxicity | No effects on reproduction or development observed at non-maternally toxic doses |[4] |

Experimental Protocols

The toxicological data for LAS are primarily generated using standardized OECD test guidelines. The following sections detail the methodologies for the key experiments.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to assess the acute toxic effects of a substance following oral administration.

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept constant.

-

Procedure: A stepwise procedure is used where a group of three animals is dosed at a defined level. The outcome of this first step determines the next step. If no mortality is observed, a higher dose is used in another group of three animals. If mortality occurs, the test is repeated at a lower dose level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing. A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (OECD Guideline 402)

This guideline is used to determine the acute toxic effects of a substance applied to the skin.

-

Test Animals: Adult rats, rabbits, or guinea pigs are used. The skin should be healthy and intact.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape. The exposure period is 24 hours.

-

Observations: After the exposure period, the residual test substance is removed. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days. The skin is examined for local reactions (erythema and edema) at specified intervals. A gross necropsy is performed on all animals.

Skin Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[5]

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A small area of the animal's skin is shaved. The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin under a gauze patch.[6] The exposure duration is typically 4 hours.[6]

-

Observations: After exposure, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days if effects persist.[6] The severity of the reactions is scored.

Eye Irritation/Corrosion (OECD Guideline 405)

This guideline evaluates the potential of a substance to cause damage to the eye.

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[7]

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[7] The severity of lesions is scored to determine the irritation potential. The observation period can be extended up to 21 days to assess the reversibility of the effects.[8]

Repeated Dose 90-Day Oral Toxicity Study (OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.

-

Test Animals: Rats are the preferred rodent species.

-

Procedure: The test substance is administered orally (via gavage, in diet, or drinking water) daily to several groups of animals at different dose levels for 90 days.[3] A control group receives the vehicle only.

-

Observations: Daily clinical observations are made. Body weight and food/water consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study. A comprehensive gross necropsy and histopathological examination of organs and tissues are conducted.[3]

Mechanism of Action and Signaling Pathways

A specific molecular signaling pathway for the systemic toxicity of this compound in mammals has not been extensively elucidated. The primary local toxic effect, skin irritation, is a common characteristic of surfactants.

Mechanism of Skin Irritation

The surfactant nature of this compound is central to its skin-irritating properties. The proposed mechanism involves the following key interactions with the stratum corneum, the outermost layer of the skin:

-

Interaction with Proteins: The anionic head of the sulfonic acid can bind to and denature keratin, the primary protein in the stratum corneum. This disrupts the structural integrity of the skin barrier.

-

Interaction with Lipids: The hydrophobic alkyl tail can interact with and solubilize the intercellular lipids of the stratum corneum. This disrupts the lipid barrier, increasing the permeability of the skin to the surfactant itself and other potential irritants.

-

Cellular Damage: Following barrier disruption, the surfactant can penetrate deeper into the epidermis and interact with viable keratinocytes, leading to cell membrane damage, release of inflammatory mediators, and an inflammatory response.

Caption: Mechanism of skin irritation by this compound.

Toxicological Evaluation Workflow

In the absence of a defined systemic signaling pathway, the following diagram illustrates the general workflow for the toxicological evaluation of a chemical substance like this compound.

Caption: General workflow for toxicological evaluation.

Conclusion

The toxicological profile of this compound, based on data from its close analogs (LAS), indicates a moderate acute oral toxicity and significant potential for skin and eye irritation/corrosion. There is no evidence to suggest genotoxicity, carcinogenicity, or reproductive toxicity under normal handling and use conditions. The primary mechanism of local toxicity is well-understood and is related to its surfactant properties. Professionals working with this substance should adhere to the safety precautions outlined in the corresponding Safety Data Sheet (SDS), including the use of appropriate personal protective equipment to prevent skin and eye contact. Further research into the specific systemic toxicokinetics and potential molecular signaling pathways of this compound would provide a more complete understanding of its safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. nucro-technics.com [nucro-technics.com]

- 3. oecd.org [oecd.org]

- 4. Interactions between surfactants and the skin - Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nucro-technics.com [nucro-technics.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

Environmental Fate and Biodegradability of 2-Tetradecylbenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradability of 2-Tetradecylbenzenesulfonic acid, a member of the linear alkylbenzene sulfonate (LAS) class of anionic surfactants. This document synthesizes available data on its degradation, soil interaction, and ecotoxicity, offering a valuable resource for environmental risk assessment and the development of environmentally benign alternatives.

Executive Summary

This compound, a C14 homolog of linear alkylbenzene sulfonates, is a synthetic surfactant widely used in various industrial and consumer products. Its environmental fate is primarily governed by biodegradation, which proceeds readily under aerobic conditions. The molecule's long alkyl chain influences its physicochemical properties, including its sorption to soil and sediment. While generally considered to have low potential for bioaccumulation, its aquatic toxicity is a key consideration in its environmental risk profile. This guide presents quantitative data, detailed experimental methodologies, and visual representations of key environmental processes to provide a thorough understanding of the environmental behavior of this compound.

Physicochemical Properties

The environmental behavior of a chemical is intrinsically linked to its physical and chemical properties. For this compound, a key property is its amphiphilic nature, possessing both a hydrophilic sulfonate group and a hydrophobic C14 alkyl chain. This structure dictates its surface-active properties and influences its partitioning in the environment.

Biodegradability

The primary mechanism for the removal of this compound from the environment is biodegradation. LAS, as a class of compounds, are considered to be "readily biodegradable"[1].

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of linear alkylbenzene sulfonates is a well-established process. Studies on LAS mixtures with an average alkyl chain length of 11.6 carbons have shown 66.7–94% degradation in OECD 301A and 301B tests[1]. The biodegradation of LAS in soil is also rapid, with half-lives for the mineralization of the benzene ring of C10 to C14 homologs ranging from 18 to 26 days[2]. There is no significant difference in the mineralization rate among these homologs[2].

Primary and Ultimate Biodegradation: The biodegradation of this compound proceeds through two main stages:

-

Primary Biodegradation: The initial alteration of the chemical structure, leading to the loss of its surfactant properties.

-

Ultimate Biodegradation: The complete breakdown of the molecule into carbon dioxide, water, and mineral salts.

The ultimate biodegradation of the benzene ring of C12 LAS in river water has been observed to have a half-life of 0.73 to 13.9 days[3][4].

Anaerobic Biodegradation

Historically, LAS were considered resistant to biodegradation under anaerobic conditions. However, more recent studies have shown that they can be biodegraded in anoxic environments, albeit at a slower rate than under aerobic conditions.

Biodegradation Pathway

The aerobic biodegradation of this compound follows a well-defined pathway, initiated by the enzymatic attack on the alkyl chain.

Figure 1: Aerobic biodegradation pathway of this compound.

The process begins with the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by the sequential shortening of the chain via β-oxidation, leading to the formation of sulfophenyl carboxylic acids (SPCs)[3]. The aromatic ring of the SPCs is then cleaved, followed by desulfonation, ultimately leading to complete mineralization[5].

Environmental Fate

The fate of this compound in the environment is determined by a combination of transport and transformation processes.

Soil Sorption

Hydrolysis and Photolysis

Chemical degradation, photodegradation, and hydrolysis are not considered important environmental transformation mechanisms for LAS. While specific quantitative data for this compound are not available, the overall stability of the LAS molecule to these abiotic degradation pathways is well-recognized.

Ecotoxicity

The potential for a chemical to cause adverse effects on aquatic and terrestrial organisms is a critical component of its environmental risk assessment.

Aquatic Toxicity

The aquatic toxicity of linear alkylbenzene sulfonates is directly related to the length of the alkyl chain, with longer chains exhibiting higher toxicity.

| Organism | Endpoint | C14 LAS Concentration (mg/L) | Reference |

| Daphnia magna | 48-hour EC50 | 0.68 | [6] |

| Seabream (Sparus aurata) embryos | 100% Lethality | 0.1 - 0.25 | [7] |

Table 1: Acute aquatic toxicity of C14 Linear Alkylbenzene Sulfonate.

The 48-hour median effective concentration (EC50) for the immobilization of the freshwater crustacean Daphnia magna by C14 LAS is 0.68 mg/L[6]. Studies on the early life stages of the seabream (Sparus aurata) have shown that C13 and C14 LAS homologs caused 100% lethality at concentrations between 0.1 and 0.25 mg/L[7].

Experimental Protocols

Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating reliable and comparable environmental fate and ecotoxicity data.

Ready Biodegradability - CO2 Evolution Test (OECD 301B)

This test evaluates the ultimate biodegradability of a chemical by measuring the amount of carbon dioxide produced by microorganisms.

Figure 2: Workflow for the OECD 301B Ready Biodegradability Test.

Methodology:

-

A defined concentration of the test substance (e.g., 10-20 mg/L of Total Organic Carbon) is added to a mineral medium.

-

The medium is inoculated with a small amount of microorganisms, typically from the mixed liquor of an activated sludge treatment plant.

-

The test vessels are incubated in the dark at a constant temperature (22 ± 2 °C) for 28 days.

-

A continuous stream of CO2-free air is passed through the test solution to maintain aerobic conditions.

-

The evolved carbon dioxide is trapped in a solution of barium hydroxide or sodium hydroxide.

-

The amount of CO2 produced is determined by titrating the remaining hydroxide.

-

The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum. A substance is considered readily biodegradable if it reaches the pass level of 60% within a 10-day window during the 28-day test period[8][9][10][11].

Soil Sorption: Batch Equilibrium Method (OECD 106)

This method is used to determine the adsorption/desorption potential of a chemical in soil.

Figure 3: Workflow for the OECD 106 Soil Sorption Test.

Methodology:

-

A series of vessels are prepared containing a known mass of soil and a known volume of a solution of the test substance at various concentrations[12][13][14][15].

-

The vessels are agitated for a predetermined period to reach equilibrium.

-

The solid and liquid phases are separated by centrifugation.

-

The concentration of the test substance remaining in the aqueous phase is measured.

-

The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

The soil-water partition coefficient (Kd) is calculated for each concentration.

-

The organic carbon-water partition coefficient (Koc) is then determined by normalizing the Kd value to the organic carbon content of the soil[16][17].

Conclusion

This compound, as a representative of long-chain linear alkylbenzene sulfonates, is readily biodegradable under aerobic conditions, with ultimate degradation proceeding through a well-characterized pathway. Its tendency to sorb to soil and sediment is a key factor in its environmental distribution. While exhibiting aquatic toxicity, particularly to sensitive species, its rapid biodegradation mitigates the potential for long-term environmental risk. This guide provides essential data and methodologies to support informed decision-making in the development and use of this and similar surfactant molecules. Further research to obtain specific experimental data for the C14 homolog on soil sorption, hydrolysis, and photolysis would provide a more complete environmental profile.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Biodegradation kinetics of linear alkylbenzene sulfonate in sludge-amended agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. oecd.org [oecd.org]

- 10. researchgate.net [researchgate.net]

- 11. concawe.eu [concawe.eu]

- 12. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 13. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 14. oecd.org [oecd.org]

- 15. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 16. Biological test method: acute lethality test using rainbow trout - Canada.ca [canada.ca]

- 17. Evaluation of Existing Models to Estimate Sorption Coefficients for Ionisable Pharmaceuticals in Soils and Sludge - PMC [pmc.ncbi.nlm.nih.gov]

A Legacy of Suds: The Historical Development and Discovery of Alkylbenzene Sulfonic Acids

A comprehensive overview of the rise of synthetic detergents, from the early discovery of branched-chain variants to the environmentally-driven shift to their linear counterparts, detailing the key scientific milestones, experimental methodologies, and the enduring impact on the chemical industry and environmental science.

The journey of alkylbenzene sulfonic acids is a compelling narrative of chemical innovation, industrial scale-up, and environmental adaptation. From their initial synthesis in the early 20th century to their ubiquitous presence in modern cleaning products, these molecules have fundamentally reshaped the landscape of the detergent industry. This technical guide delves into the historical development and discovery of both branched and linear alkylbenzene sulfonic acids, providing researchers, scientists, and drug development professionals with a detailed understanding of their chemistry, synthesis, and evolution.

The Dawn of Synthetic Detergents: The Rise of Branched Alkylbenzene Sulfonates (BAS)

The story of alkylbenzene sulfonic acids begins in the 1930s with the introduction of branched alkylbenzene sulfonates (BAS).[1] These synthetic detergents emerged as a superior alternative to traditional soaps, particularly in hard water conditions where soaps form insoluble precipitates. The synthesis of BAS was a two-step process rooted in foundational organic chemistry reactions.

Synthesis of Branched Alkylbenzene (BAB)

The key to BAS was the production of a branched alkylbenzene. This was achieved through the Friedel-Crafts alkylation of benzene with propylene tetramer, a complex mixture of branched C12 olefins.[1] This reaction, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃) or a protic acid like hydrogen fluoride (HF), resulted in a highly branched alkyl chain attached to the benzene ring.

Sulfonation to Branched Alkylbenzene Sulfonic Acid (BAS)

The resulting branched alkylbenzene was then sulfonated to introduce the hydrophilic sulfonate group (-SO₃H). Common sulfonating agents used historically included fuming sulfuric acid (oleum) or sulfur trioxide (SO₃).[2] The sulfonation reaction is an electrophilic aromatic substitution, where the electrophile (SO₃ or its protonated form) attacks the electron-rich benzene ring. The final step involved neutralization with a base, typically sodium hydroxide (NaOH), to form the sodium salt of the branched alkylbenzene sulfonate, the active ingredient in many early synthetic detergents.

The Environmental Reckoning: The Shift to Linear Alkylbenzene Sulfonates (LAS)

The widespread success of BAS-based detergents in the post-World War II era brought unforeseen environmental consequences. The highly branched structure of the alkyl chain in BAS made them resistant to biodegradation by microorganisms in sewage treatment plants and natural water bodies.[1][3] This persistence led to the formation of extensive and stable foam in rivers, lakes, and wastewater treatment facilities, a visible and problematic sign of water pollution.[1]

This environmental crisis spurred a rapid shift in the detergent industry during the 1960s towards a more biodegradable alternative: linear alkylbenzene sulfonates (LAS).[1]

Synthesis of Linear Alkylbenzene (LAB)

The production of LAS required a different starting material: linear alkylbenzene (LAB). The synthesis of LAB also relies on the Friedel-Crafts alkylation of benzene, but with linear monoalkenes (typically C10-C14) instead of branched olefins.[4] Catalysts such as hydrogen fluoride (HF) and aluminum chloride (AlCl₃) were commonly used in these processes.[4]

Sulfonation to Linear Alkylbenzene Sulfonic Acid (LAS)

Similar to the production of BAS, the linear alkylbenzene was then sulfonated to produce linear alkylbenzene sulfonic acid. The most common industrial method involves reacting LAB with sulfur trioxide (SO₃) in a falling film reactor.[5] The resulting sulfonic acid is then neutralized with sodium hydroxide to produce sodium linear alkylbenzene sulfonate.

The critical difference in the structure of LAS, the linear alkyl chain, allows for its rapid and complete biodegradation by microorganisms through a process of ω-oxidation and β-oxidation of the alkyl chain, followed by cleavage of the aromatic ring.[6][7] This inherent biodegradability resolved the foaming problems associated with BAS and established LAS as the workhorse surfactant in the detergent industry, a position it still holds today.

Quantitative Data Summary

The transition from BAS to LAS and the growth of the synthetic detergent market are evident in production volumes and environmental monitoring data from the mid-20th century.

| Year | U.S. Synthetic Detergent Production (Billion lbs) | Notes |

| 1953 | 1.8 | Production of synthetic detergents was rapidly increasing and cutting into the market for traditional soaps.[8] |

| Late 1940s | - | Significant growth in the production of branched alkylbenzene sulfonates (BAS) began.[1] |

| Early 1950s | - | By the early 1950s, synthetic detergents had captured a significant share of the laundry market.[4] |

| 1960s | - | A major shift from BAS to the more biodegradable linear alkylbenzene sulfonates (LAS) occurred due to environmental concerns.[1][6] |

| 1980 | ~2.2 (1 million tons) | Global production of LAS reached approximately one million tons.[1] |

| 2016 | ~7.7 (3.5 million tons) | Global production of LAS had increased significantly, making it the most produced anionic surfactant after soaps.[1] |

Table 1: U.S. Synthetic Detergent Production and Key Milestones. This table illustrates the rapid growth of the synthetic detergent market and the pivotal shift from BAS to LAS.

| Location | Time Period | Average MBAS Concentration (mg/L) | Notes |

| Warta River, Poland | - | 0.052 | Environmental monitoring data showing the presence of anionic surfactants.[9] |

| El-Mex Bay, Alexandria, Egypt | - | Surface: 0.13 ± 0.04 (Summer/Spring)Bottom: 0.12 ± 0.10 (Summer/Spring) | Seasonal variations in LAS concentrations in a marine environment.[10] |

| Four Rivers, Japan | - | <0.004–0.081 | Range of measured LAS concentrations in surface waters. |

| Wastewater Treatment Plant Influent | - | 1.8–9.1 | Typical concentrations of LAS entering sewage treatment plants. |

Table 2: Environmental Concentrations of Anionic Surfactants (as MBAS or LAS). This data highlights the levels of these surfactants found in various water bodies. The development of the Methylene Blue Active Substances (MBAS) assay was a key analytical method for monitoring anionic surfactants in the environment.[11][12]

Experimental Protocols

The following are representative historical laboratory-scale protocols for the synthesis of alkylbenzene sulfonates.

Laboratory Synthesis of Sodium Dodecylbenzene Sulfonate (a type of LAS)

This procedure outlines the sulfonation of dodecylbenzene with sulfuric acid followed by neutralization.[13]

Materials:

-

Dodecylbenzene (35 mL, 34.6 g)

-

98% Sulfuric acid (35 mL)

-

10% Sodium hydroxide solution

-

Water

Procedure:

-

In a 250 mL four-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add 35 mL of dodecylbenzene.

-

Slowly add 35 mL of 98% sulfuric acid under stirring, ensuring the temperature does not exceed 40°C.

-

After the addition is complete, raise the temperature to 60-70°C and maintain the reaction for 2 hours.

-

Cool the reaction mixture to 40-50°C and slowly add approximately 15 mL of water.

-

Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous layer containing inorganic salts.

-

Prepare approximately 80 mL of a 10% sodium hydroxide solution.

-

Slowly add the organic phase from the previous step to the sodium hydroxide solution under stirring, maintaining the temperature at 40-50°C.

-

Adjust the pH of the mixture to 7-8 with the 10% sodium hydroxide solution.

-

The resulting product is a solution of sodium dodecylbenzene sulfonate.

General Procedure for Sulfonation with Sulfur Trioxide

A common industrial method for sulfonation involves the use of sulfur trioxide.[14]

General Considerations:

-

The reaction of sulfur trioxide with alkylbenzenes is highly exothermic and rapid.

-

To control the reaction rate, sulfur trioxide is often diluted with dry air or an inert gas to a concentration of 3-5%.[2]

-

The molar ratio of sulfur trioxide to alkylbenzene is typically kept slightly in excess, around 1.03-1.05:1.[2]

-

The reaction temperature is generally controlled to be between 25°C and 30°C.[2]

Neutralization:

-

The resulting dodecylbenzene sulfonic acid is neutralized with a sodium hydroxide solution (typically around 10%) to a pH of 7-8, with the temperature controlled at 40-50°C.[2]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways and logical relationships in the historical development of alkylbenzene sulfonic acids.

References

- 1. CN110938022A - A kind of preparation method of improved sodium dodecylbenzenesulfonate solution - Google Patents [patents.google.com]

- 2. Synthesis Technology And Principle Of Sodium Dodecylbenzene Sulfonate [cosoonchem.com]

- 3. The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Tide Synthetic Detergent - American Chemical Society [acs.org]

- 5. Preparation of Multifunctional Surfactants Derived from Sodium Dodecylbenzene Sulfonate and Their Use in Oil-Field Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]

- 7. Alkyl benzene sulfonates | PPTX [slideshare.net]

- 8. softbeam.net:8080 [softbeam.net:8080]

- 9. Continuous Flow Methylene Blue Active Substances Method for the Determination of Anionic Surfactants in River Water and Biodegradation Test Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Environmental monitoring of linear alkylbenzene sulfonates and physicochemical characteristics of seawater in El-Mex Bay (Alexandria, Egypt) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MBAS assay - Wikipedia [en.wikipedia.org]

- 12. NEMI Method Summary - 5540 C [nemi.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Preparation method of high-concentration sodium dodecyl benzene sulfonate solution - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Tetradecylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Tetradecylbenzenesulfonic acid, a linear alkylbenzene sulfonate (LAS). The methods described herein are essential for quality control, stability testing, and formulation development in various scientific and industrial settings.

Introduction

This compound is a member of the linear alkylbenzene sulfonate family of anionic surfactants. Accurate and precise quantification of this compound is critical for ensuring product quality, monitoring environmental samples, and in various stages of drug development where it might be used as an excipient or counter-ion. This document outlines four common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry detection, Gas Chromatography-Mass Spectrometry (GC-MS), Potentiometric Titration, and UV-Visible Spectrophotometry.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analytical methods described. It is important to note that specific values may vary depending on the instrumentation, sample matrix, and specific method parameters.

| Analytical Method | Analyte Type | Typical Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| HPLC-UV | Linear Alkylbenzene Sulfonates (LAS) | 5 - 100 µg/mL[1] | 10 ppm[2] | 25 ppm[2] |

| HPLC-MS/MS | Linear Alkylbenzene Sulfonates (LAS, C10-C14) | 0.1 - 100 ng/mL | 0.1 ppb[3] | 0.5 ppb |

| GC-MS | Derivatized Fatty Acids | Not specified | < 10 femtograms | Not specified |

| Potentiometric Titration | Acid mixture | Dependent on titrant concentration | Not applicable | Not applicable |

| UV-Vis Spectrophotometry | General | Dependent on molar absorptivity | Analyte and matrix dependent | Analyte and matrix dependent |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile compounds like this compound. Both UV and Mass Spectrometry (MS) detectors can be employed.

Application Note: HPLC-UV Quantification

This method is suitable for routine quality control and quantification in relatively simple matrices. The aromatic ring in this compound provides strong UV absorbance, allowing for sensitive detection. Anion exchange or reverse-phase chromatography can be utilized for separation.

1. Sample Preparation:

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water.

-

For complex matrices like textiles, an ultrasonic extraction with methanol at elevated temperatures (e.g., 75°C for 30 minutes) can be employed.[1]

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

-

Column: Thermo Hypersil SAX (250 x 4.6mm, 5µm) anion exchange column or a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

-

Mobile Phase:

-

Anion Exchange: Isocratic elution with a mixture of acetonitrile and water (e.g., 40/60 v/v) containing 0.05 M sodium perchlorate.[2]

-

Reverse-Phase: A gradient elution with a mobile phase consisting of (A) water with an acidic modifier (e.g., 0.1% formic acid) and (B) acetonitrile with an acidic modifier.

-

-

Flow Rate: 1.0 - 1.5 mL/min.[2]

-

Column Temperature: 30 - 40°C.

-

UV Detector Wavelength: Set between 225 nm and 280 nm.[2]

-

Injection Volume: 10 - 20 µL.

3. Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Application Note: HPLC-MS/MS Quantification

For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with tandem mass spectrometry (MS/MS) is the method of choice. This technique allows for the detection of trace levels of this compound.

1. Sample Preparation:

-

Sample preparation is similar to the HPLC-UV method.

-

For trace analysis in environmental water samples, online Solid Phase Extraction (SPE) can be used for sample pre-concentration and cleanup.[3]

2. Chromatographic Conditions:

-

Column: A reverse-phase column such as a Shim-pack XR-ODSII (2.0 mm I.D., 100 mm L, 2.2 µm) is suitable.[3]

-

Mobile Phase: A binary gradient system is typically used.

-

Flow Rate: 0.2 mL/min.[3]

-

Column Temperature: 40°C.[3]

-

Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[3]

-

MS/MS Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: [M-H]⁻. For this compound (C20H34O3S), the monoisotopic mass is 354.22. The precursor ion would be m/z 353.2.

-

Product Ion: A common product ion for linear alkylbenzene sulfonates is m/z 183, corresponding to the sulfonated benzene fragment.[3]

-

Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte.

4. Quantification:

-

Quantification is performed using a calibration curve generated from standards. An internal standard may be used to improve accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Since this compound is non-volatile, a derivatization step is required to convert it into a more volatile compound suitable for GC analysis.

Application Note: GC-MS Quantification

This method is highly sensitive and selective, providing structural information from the mass spectrum. It is particularly useful for confirming the identity of the analyte. The most common derivatization for sulfonic acids is silylation.

1. Sample Preparation and Derivatization:

-

Extract the this compound from the sample matrix using an appropriate solvent.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

To the dry residue, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

-

The resulting trimethylsilyl (TMS) ester of this compound is then ready for GC-MS analysis.

2. GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1-2 minutes.

-

Ramp at 10-20°C/min to 300-320°C.

-

Hold at the final temperature for 5-10 minutes.

-

-

Injector Temperature: 280-300°C.

-

Injection Mode: Splitless.

-

MS Ion Source Temperature: 230°C.

-